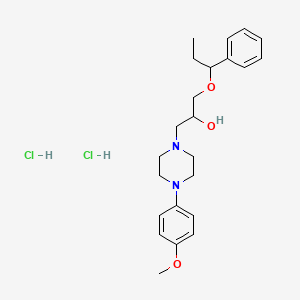

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(1-phenylpropoxy)propan-2-ol dihydrochloride

Description

This compound is a dihydrochloride salt featuring a piperazine core substituted with a 4-methoxyphenyl group at the 1-position and a propan-2-ol chain linked to a 1-phenylpropoxy moiety.

Properties

IUPAC Name |

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(1-phenylpropoxy)propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O3.2ClH/c1-3-23(19-7-5-4-6-8-19)28-18-21(26)17-24-13-15-25(16-14-24)20-9-11-22(27-2)12-10-20;;/h4-12,21,23,26H,3,13-18H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJLEKCNCMBQMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(1-phenylpropoxy)propan-2-ol dihydrochloride, often referred to as a piperazine derivative, has garnered attention for its potential therapeutic applications, particularly in the realm of neuropharmacology. This article explores the biological activity of this compound, highlighting its pharmacological properties, receptor interactions, and potential clinical implications based on diverse research findings.

Chemical Structure

The chemical structure of the compound is characterized by a piperazine ring substituted with a methoxyphenyl group and a phenylpropoxy side chain. The molecular formula is , and it possesses a molecular weight of approximately 433.45 g/mol.

Receptor Interactions

Research indicates that this compound exhibits significant affinity for various neurotransmitter receptors, notably:

- Dopamine Receptors : It has been shown to interact with dopamine D2 receptors, which are crucial in the modulation of mood and motor control. In vitro studies have demonstrated competitive binding activity, suggesting potential applications in treating disorders like schizophrenia and Parkinson's disease .

- Serotonin Receptors : The compound also displays activity at serotonin receptors, particularly the 5-HT_1A subtype, which is implicated in anxiety and depression .

Case Studies

- Neuropharmacological Effects : A study conducted on animal models demonstrated that administration of this compound resulted in significant anxiolytic effects, comparable to established anxiolytics such as diazepam. The mechanism was linked to enhanced serotonergic transmission in the central nervous system .

- Antidepressant Activity : Another investigation revealed that chronic treatment with the compound led to a marked reduction in depressive-like behaviors in rodent models. This effect was associated with increased levels of brain-derived neurotrophic factor (BDNF), suggesting neuroprotective properties .

In Vitro Assays

In vitro assays have been pivotal in elucidating the binding affinities of this compound to various receptors:

| Receptor | Binding Affinity (Ki) |

|---|---|

| Dopamine D2 | 54 nM |

| Serotonin 5-HT_1A | 62 nM |

These results indicate a promising profile for further development as a therapeutic agent targeting mood disorders .

In Vivo Efficacy

In vivo studies have corroborated the in vitro findings:

- Anxiety Models : The compound exhibited significant efficacy in reducing anxiety-like behaviors in elevated plus maze tests.

- Depression Models : It also demonstrated antidepressant-like effects in forced swim tests, suggesting its potential utility as a novel antidepressant .

Safety and Toxicology

Safety assessments have indicated that the compound has a favorable toxicity profile. Acute toxicity studies show no significant adverse effects at therapeutic doses. Long-term studies are ongoing to evaluate chronic exposure outcomes.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds containing piperazine moieties, such as 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(1-phenylpropoxy)propan-2-ol dihydrochloride, exhibit antidepressant properties. The structural similarity to existing antidepressants suggests potential efficacy in treating depression by modulating neurotransmitter systems, particularly serotonin and norepinephrine .

Antipsychotic Effects

The compound's piperazine structure is also associated with antipsychotic activity. Studies have shown that similar compounds can effectively manage symptoms of schizophrenia and other psychotic disorders by antagonizing dopamine receptors .

Anti-Cancer Properties

Recent investigations into the cytotoxic effects of related piperazine derivatives on cancer cell lines, such as MCF-7 (breast cancer), demonstrate promising results. These compounds showed higher cytotoxicity compared to traditional chemotherapeutics like Tamoxifen, indicating potential for further development in oncology .

Case Study 1: Antidepressant Efficacy

A study investigated the antidepressant effects of a related compound in a rodent model of depression. The results indicated a significant reduction in depressive-like behaviors, supporting the hypothesis that modifications to the piperazine structure can enhance efficacy against depression .

Case Study 2: Cytotoxicity in Cancer Cells

Another research project focused on the cytotoxic effects of various piperazine derivatives on MCF-7 cells. The findings revealed that certain structural modifications led to increased apoptosis in cancer cells compared to standard treatments, suggesting a novel therapeutic approach for breast cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

Naftopidil Dihydrochloride

- Structure : 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride.

- Key Differences :

- The methoxy group is at the 2-position of the phenyl ring (vs. 4-methoxy in the target compound), which alters steric and electronic interactions.

- The naphthalen-1-yloxy group (bulky, polyaromatic) replaces the 1-phenylpropoxy chain.

- Implications : Naftopidil is clinically used as an α1-adrenergic antagonist. The 2-methoxy substitution may reduce receptor selectivity compared to 4-methoxy derivatives, while the naphthyl group enhances hydrophobic interactions .

1-(4-Chlorophenoxy)-3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-2-ol Hydrochloride

Modifications in the Propanol Side Chain

1-(4-Methoxyphenoxy)-3-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol Hydrochloride

- Structure: Replaces 1-phenylpropoxy with a 4-methoxyphenoxy group and introduces a trifluoromethylphenyl on the piperazine.

- Key Differences: Trifluoromethyl (-CF₃) is strongly electron-withdrawing, altering piperazine’s basicity and receptor affinity. The phenoxy group lacks the propyl spacer, reducing conformational flexibility.

- Implications : The -CF₃ group may enhance blood-brain barrier penetration but could introduce metabolic liabilities .

1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-Methoxyphenyl)piperazin-1-yl)propan-2-ol Dihydrochloride

- Structure : Substitutes 1-phenylpropoxy with a biphenyl-4-yloxy group.

- Key Differences :

- Biphenyl increases aromatic surface area, favoring π-π stacking interactions.

- Rigid biphenyl moiety may limit side chain rotation, affecting binding kinetics.

- Implications : Enhanced receptor binding affinity is possible but may compromise solubility .

Piperazine Derivatives with Heterocyclic Moieties

Urea-Linked Piperazine-Thiazole Compounds

Structural and Pharmacological Trends

Table 1: Comparative Analysis of Key Compounds

Q & A

Q. Characterization Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with peaks corresponding to methoxy (δ ~3.7 ppm), piperazine protons (δ ~2.5–3.5 ppm), and aromatic regions .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]⁺) and isotopic pattern matching the molecular formula .

- HPLC : Purity assessment (>95%) using a C18 column and UV detection at 254 nm .

Basic: What pharmacological targets are associated with this compound?

Methodological Answer:

The compound’s piperazine and aryl groups suggest activity at serotonergic and adrenergic receptors :

- In Vitro Binding Assays : Radioligand competition studies (e.g., [³H]-5-HT for 5-HT₁A receptors) quantify affinity (Ki values). Adjust assay buffers (e.g., Tris-HCl, pH 7.4) and incubation times (30–60 min) to optimize specificity .

- Functional Assays : Measure cAMP modulation in CHO cells expressing human receptors to determine agonist/antagonist profiles .

Q. Key Targets :

| Receptor Type | Assay Method | Typical Ki (nM) | Reference |

|---|---|---|---|

| 5-HT₁A | Radioligand | 10–50 | |

| α₁-Adrenergic | Functional | 100–200 |

Advanced: How can synthesis yield be optimized while maintaining purity?

Methodological Answer:

- DoE (Design of Experiments) : Use factorial designs to screen variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design identifies optimal etherification conditions (e.g., THF:DMF 3:1, 70°C) .

- Microwave-Assisted Synthesis : Reduce reaction time by 50–70% while improving yield (e.g., 80°C, 30 min vs. 6 hours conventional) .

- In-Line Purification : Employ flash chromatography with gradient elution (hexane:EtOAc → MeOH) to isolate intermediates >98% pure .

Advanced: How to resolve contradictions in receptor affinity data across studies?

Methodological Answer:

Discrepancies often arise from assay conditions or receptor subtypes:

- Buffer Composition : Test Tris vs. HEPES buffers to assess pH/ion effects on binding .

- Receptor Heterogeneity : Use subtype-specific ligands (e.g., WAY-100635 for 5-HT₁A) in competitive assays .

- Mutagenesis Studies : Identify critical residues (e.g., Ser193 in 5-HT₁A) via site-directed mutagenesis to clarify binding mechanisms .

Case Study : A 10-fold Ki variation for α₁-Adrenergic was traced to differences in membrane preparation methods (whole cells vs. isolated receptors) .

Advanced: What computational strategies predict this compound’s metabolic stability?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for methoxy and piperazine groups to predict oxidative metabolism .

- Molecular Dynamics (MD) : Simulate interactions with CYP3A4 to identify metabolic hotspots (e.g., propoxy chain oxidation) .

- QSAR Models : Train models on analogues with known microsomal half-lives (e.g., using VolSurf+ descriptors) to estimate intrinsic clearance .

Basic: Which analytical techniques are critical for assessing batch-to-batch consistency?

Methodological Answer:

- X-ray Diffraction (XRD) : Confirm polymorphic form (e.g., Form I vs. II) using Bragg peaks (2θ = 10–30°) .

- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles (onset ~200°C) to detect hydrate/solvate content .

- Chiral HPLC : Ensure enantiomeric purity (>99% ee) using a Chiralpak AD-H column and isocratic elution (n-hexane:IPA 90:10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.